N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound features a tetrahydroquinazoline core substituted with two oxo groups at positions 2 and 4, a pentyl chain at position 3, and a 7-carboxamide group functionalized with a 4-fluorobenzyl moiety. The fluorobenzyl group may enhance binding specificity through hydrophobic interactions, while the pentyl chain could modulate lipophilicity and membrane permeability.
Properties
CAS No. |
892287-73-9 |
|---|---|
Molecular Formula |
C21H22FN3O3 |
Molecular Weight |
383.423 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
JGWYIBIVRAMNHC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H22FN3O3
- Molecular Weight : 357.39 g/mol
The structure includes a tetrahydroquinazoline core, which is known for various biological activities including anti-inflammatory and anti-cancer properties.
Antimicrobial Activity
Studies have indicated that compounds related to tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Induction of apoptosis | Caspase activation | |
| HeLa (Cervical Cancer) | Cell cycle arrest | Modulation of p53 pathway |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It can affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound showed a reduction in cognitive decline as assessed by the Morris water maze test. Histological analysis demonstrated decreased neuroinflammation and preservation of neuronal integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimidine-Based Analogs (PY-DKAs)
- Example: 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound II in ) Structure: Pyrimidine core with 4-fluorobenzyl and 4-fluorophenyl substituents. The absence of a pentyl chain may decrease lipophilicity compared to the target compound. Application: Demonstrated activity as an INI inhibitor .
Phthalazine Derivatives
- Example: N-(4-fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide () Structure: Phthalazine core with a methyl group and carboxamide substituent. Key Differences: The phthalazine core introduces an additional nitrogen atom, altering electronic properties. The methyl group at position 2 may reduce steric hindrance compared to the pentyl chain in the target compound. Application: Synthesized as a luminol derivative for bioconjugation studies .
Quinazoline-Based Derivatives
Substituent Effects on Functionality
Fluorobenzyl vs. Chlorophenoxy Groups
- Example: N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () Structure: Tetrahydroquinazoline with 4-chlorophenoxy and 2-methoxyethyl substituents. The methoxyethyl chain may improve water solubility compared to the pentyl group .
Pentyl Chain vs. Shorter Alkyl Groups
- Shorter chains (e.g., methyl in ) prioritize solubility over permeability .
Research Implications and Limitations
- Data Gaps: Limited activity data for the target compound preclude direct efficacy comparisons. Safety profiles from analogs (e.g., ) suggest handling precautions for related quinazolines.
- Future Directions : Comparative studies on enzyme inhibition (e.g., integrase) and pharmacokinetics are needed to validate advantages over existing PY-DKAs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
